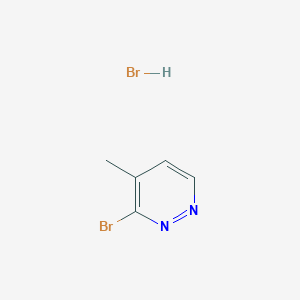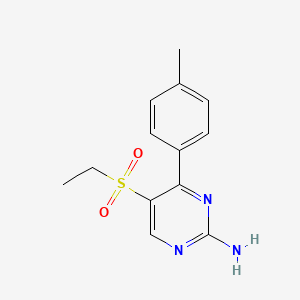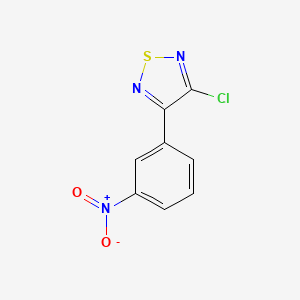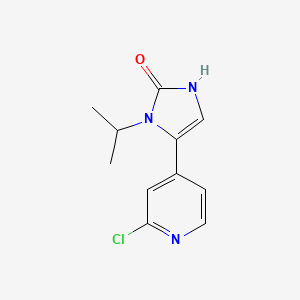
2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(((4-Clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(3-(trifluorometil)fenil)acetamida es un complejo compuesto orgánico que presenta un anillo de triazol, un grupo clorofenilo y un grupo trifluorometilo. Este compuesto es de interés debido a sus posibles aplicaciones en productos farmacéuticos, agroquímicos y ciencia de los materiales. La presencia del grupo trifluorometilo es particularmente notable, ya que puede influir significativamente en las propiedades químicas y la actividad biológica del compuesto.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((5-(((4-Clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(3-(trifluorometil)fenil)acetamida generalmente implica múltiples pasos, comenzando con la formación del anillo de triazol. Esto se puede lograr mediante una reacción de ciclación que involucra hidrazina y un compuesto dicarbonílico adecuado. El grupo clorofenilo se introduce mediante una reacción de sustitución nucleofílica, mientras que el grupo trifluorometilo se puede agregar usando un agente trifluorometilante como el yoduro de trifluorometilo en condiciones radicales .
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el desarrollo de catalizadores para mejorar las velocidades de reacción. Además, serían necesarios pasos de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-((5-(((4-Clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(3-(trifluorometil)fenil)acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de aluminio y litio, que pueden reducir el anillo de triazol u otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo clorofenilo.
Aplicaciones Científicas De Investigación
2-((5-(((4-Clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(3-(trifluorometil)fenil)acetamida tiene varias aplicaciones de investigación científica:
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, particularmente aquellas que contienen grupos trifluorometilo.
Biología: Se puede estudiar por su posible actividad biológica, incluidas las propiedades antimicrobianas, antifúngicas o anticancerígenas.
Medicina: El compuesto podría investigarse por su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-((5-(((4-Clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(3-(trifluorometil)fenil)acetamida depende de su aplicación específica. En un contexto biológico, el compuesto puede interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. La presencia del grupo trifluorometilo puede aumentar la afinidad de unión y la selectividad del compuesto para estos objetivos, lo que podría conducir a una mayor potencia y eficacia.
Comparación Con Compuestos Similares
Compuestos Similares
2-((5-(((4-Clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(3-(trifluorometil)fenil)acetamida: Este compuesto es único debido a la presencia tanto del anillo de triazol como del grupo trifluorometilo.
Otros Derivados de Triazol: Compuestos que contienen el anillo de triazol pero que carecen del grupo trifluorometilo.
Otros Compuestos Trifluorometilados: Compuestos que contienen el grupo trifluorometilo pero que carecen del anillo de triazol.
Unicidad
La combinación del anillo de triazol y el grupo trifluorometilo en 2-((5-(((4-Clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(3-(trifluorometil)fenil)acetamida la hace única en comparación con otros compuestos
Propiedades
Fórmula molecular |
C24H19ClF3N5OS |
|---|---|
Peso molecular |
518.0 g/mol |
Nombre IUPAC |
2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H19ClF3N5OS/c25-17-9-11-18(12-10-17)29-14-21-31-32-23(33(21)20-7-2-1-3-8-20)35-15-22(34)30-19-6-4-5-16(13-19)24(26,27)28/h1-13,29H,14-15H2,(H,30,34) |
Clave InChI |
TVOYCMTVMIOREA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CNC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B11782816.png)

![2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11782830.png)

![Furo[2,3-d]pyridazin-4-ol](/img/structure/B11782837.png)




![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)
